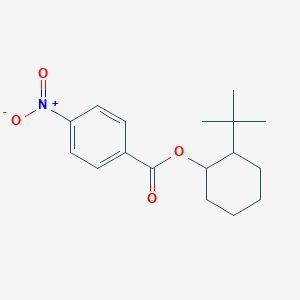
2-Tert-butylcyclohexyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butylcyclohexyl 4-nitrobenzoate: is an organic compound with the molecular formula C17H23NO4 and a molecular weight of 305.377 g/mol . This compound is known for its unique structure, which combines a tert-butylcyclohexyl group with a nitrobenzoate moiety. It is often used in early discovery research due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butylcyclohexyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-tert-butylcyclohexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butylcyclohexyl 4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Reduction: 2-Tert-butylcyclohexyl 4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Tert-butylcyclohexyl 4-nitrobenzoate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-Tert-butylcyclohexyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anti-inflammatory effects . The ester group can also be hydrolyzed to release the active benzoic acid derivative .
Comparison with Similar Compounds
4-Tert-butylcyclohexyl acetate: Similar in structure but with an acetate group instead of a nitrobenzoate group.
4-Tert-butylphenyl 4-nitrobenzoate: Contains a phenyl group instead of a cyclohexyl group.
Methyl 4-tert-butyl-3,5-dinitrobenzoate: Contains additional nitro groups on the benzoate moiety.
Uniqueness: 2-Tert-butylcyclohexyl 4-nitrobenzoate is unique due to its combination of a bulky tert-butylcyclohexyl group and a reactive nitrobenzoate moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
94710-59-5 |
|---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(2-tert-butylcyclohexyl) 4-nitrobenzoate |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)14-6-4-5-7-15(14)22-16(19)12-8-10-13(11-9-12)18(20)21/h8-11,14-15H,4-7H2,1-3H3 |
InChI Key |
ZRBVEFMUUZWOSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCCC1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


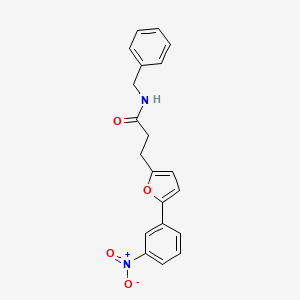
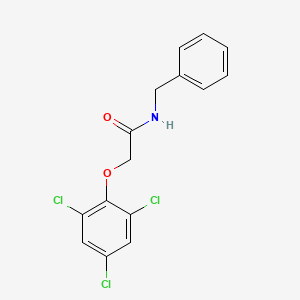
![Methyl 4-[(e)-phenyldiazenyl]benzoate](/img/structure/B11942738.png)

![5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11942766.png)

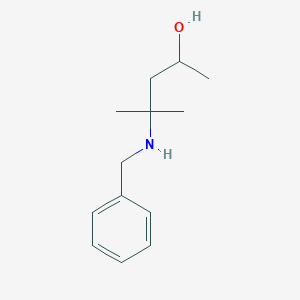
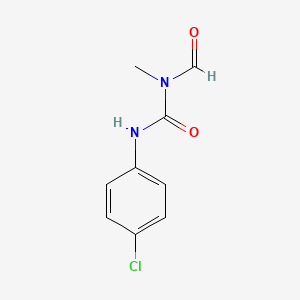
![2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B11942789.png)
![4-nitrophenyl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11942799.png)
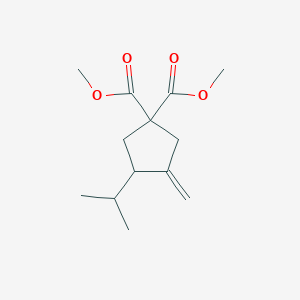

![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11942819.png)

